Pneumocandin B0 is an echinocandin initially isolated as a very minor bioactive fermentation product of Glarea lozoyensis (originally known as Zalerion arboricola). Subsequent random mutagenesis work and optimisation of the fermentation medium permitted the industrial production of pneumocandin B0, which is used as the starting point for the synthesis of the antifungal drug caspofungin. It has a role as an antifungal agent and a fungal metabolite. It is an echinocandin and a homodetic cyclic peptide.
Related Compounds
Pneumocandin A0 (L-671,329)
Compound Description: Pneumocandin A0 is a naturally occurring lipopeptide antifungal agent produced by Glarea lozoyensis, similar to Pneumocandin B0. It belongs to the echinocandin class of antifungal agents. []
Relevance: Pneumocandin A0 is structurally similar to Pneumocandin B0, with modifications primarily in the hydroxylation patterns of the ornithine, homotyrosine, and proline residues. [, ] Both compounds exhibit antifungal activity, but Pneumocandin A0 and B0 are considered the most potent against Pneumocystis carinii and Candida species. []
Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/6b42b3c10ee3020c844469628737036d50e59fe3
Pneumocandin B5
Compound Description: Pneumocandin B5 is a structural analog of Pneumocandin B0, also produced during fermentation. []
Relevance: Pneumocandin B5 shares a similar structure with Pneumocandin B0 and poses a challenge in purification due to its similar physiochemical properties. []
Pneumocandin C0
Compound Description: Pneumocandin C0 is another lipopeptide analog produced by Glarea lozoyensis during fermentation. [, ]
Relevance: Structurally, Pneumocandin C0 is closely related to Pneumocandin B0. [, ] Research shows that the ratio of Pneumocandin C0 to the combined total of Pneumocandin B0 and C0 can be manipulated by introducing the Ap-HtyE gene (encoding a proline hydroxylase) into Glarea lozoyensis. []
Pneumocandin E0
Compound Description: Pneumocandin E0 is a structural analog of Pneumocandin B0, co-produced during the fermentation process. []
Relevance: Similar to Pneumocandin B5, Pneumocandin E0 poses a challenge during purification of Pneumocandin B0 due to their similar structures and properties. []
Caspofungin Acetate (CANCIDAS®)
Compound Description: Caspofungin acetate is a semi-synthetic lipopeptide antifungal drug derived from Pneumocandin B0. It belongs to the echinocandin class and is the first of its kind approved by the US FDA. [, ] Caspofungin acetate exhibits potent activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. [, , ]
Relevance: Caspofungin acetate is synthesized from Pneumocandin B0 through chemical modification. [, , ] This modification enhances its water solubility and significantly improves its antifungal potency and spectrum compared to the parent compound. [, ]
Cilofungin
Compound Description: Cilofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. [, ] It inhibits the synthesis of 1,3-β-D-glucan in fungal cell walls. []
L-733,560
Compound Description: L-733,560 is a water-soluble, semi-synthetic pneumocandin analog derived from Pneumocandin B0. [, , , , ] It exhibits potent antifungal activity against various Candida species, Aspergillus species, and Pneumocystis carinii. [, , , ]
Relevance: L-733,560 is a structurally modified version of Pneumocandin B0 with significantly enhanced antifungal potency and a broader spectrum of activity. [, , , ] The increased potency is attributed to its superior inhibition of 1,3-β-D-glucan synthesis. []
L-693,989
Compound Description: L-693,989 is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. []
Relevance: While its specific structure is not detailed in the provided papers, L-693,989 is grouped with other lipopeptides, including Pneumocandin B0, as having in vivo activity against Aspergillus infections despite demonstrating limited in vitro activity in standard broth dilution assays. []
L-705,589
Compound Description: L-705,589 is a water-soluble, semi-synthetic derivative of Pneumocandin B0. []
Relevance: As a pneumocandin analog, L-705,589 shares structural similarities with Pneumocandin B0. It displays potent antifungal activity against various Candida species, moderate activity against Cryptococcus neoformans, and limited activity against Aspergillus species in standard broth dilution tests. []
L-731,373
Compound Description: L-731,373 is another water-soluble, semi-synthetic derivative of Pneumocandin B0. []
Relevance: L-731,373 displays a similar antifungal profile to L-705,589, with potent activity against various Candida species, moderate activity against Cryptococcus neoformans, and limited activity against Aspergillus species in standard broth dilution tests. [] L-733,560 is a hybrid analog incorporating structural features from both L-731,373 and L-705,589. []
MK-991 (L-743,872)
Compound Description: MK-991, formerly known as L-743,872, is a semi-synthetic pneumocandin analog. [] This compound has been explored as a clinical candidate due to its potent antifungal activity. []
Relevance: MK-991 demonstrates superior potency compared to Pneumocandin B0 against various fungal pathogens, including Candida species, Aspergillus fumigatus, Histoplasma capsulatum, and Pneumocystis carinii. [] Specifically, it was observed to be approximately 14 times more potent than Pneumocandin B0. []
Acrophiarin
Compound Description: Acrophiarin is a lipopeptide antifungal agent. []
Relevance: In a study investigating the biosynthesis of Pneumocandin B0 in Glarea lozoyensis, researchers successfully produced acrophiarin through mutasynthesis. [] This involved feeding a mutant strain of G. lozoyensis, lacking its native polyketide side chain, with alternative side chain precursors. [] This highlights the potential for engineering novel echinocandin analogs using modified biosynthetic pathways.
WF 11899 A
Compound Description: WF 11899 A is an echinocandin-type compound. []
Relevance: While its structure is not explicitly provided, WF 11899 A is mentioned alongside Pneumocandin B0 and echinocandin B as a fermentation product requiring specialized purification methods. [] This suggests structural similarities and potential application in semi-synthetic antifungal drug development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hm1a has been identified from the venom of the spider Heteroscodra maculata. Hm1a has been described as a potent and selective agonist of the voltage-gated sodium channel Nav1.1 with an EC value of 38 nM. Nav1.1 is expressed in the CNS and mutations are associated with several disorders such as epilespy or autism.
Phrixotoxin-3 (PaurTx3 or Beta-theraphotoxin-Ps1a) is a valuable pharmacological tool to study voltage-gated sodium channels. Phrixotoxin-3, originally issued from the venom of the tarantula phrixotrichus auratus, has been shown to inhibit Nav1.1, Nav1.2, Nav1.3, Nav1.4 and Nav1.5 with respective IC50 values of 610 nM, 0.6 nM, 42 nM, 288 nM and 72 nM. It is thus considered as one of the most potent and almost selective modulator of Nav1.2.
µ-conotoxin GIIIB is a 22 amino acid conopeptide originally isolated from the venom of the piscivorous marine snail Conus geographus. µ-conotoxin GIIIB adopts a compact structure consisting of a distorted 310-helix and a small ß-hairpin. µ-conotoxin GIIIB is stabilized by three disulphide bridges and is highly enriched in lysine and arginine residues, forming potential sites of interaction with Na channels. An unusual feature is the presence of three hydroxyproline residues. µ-conotoxin GIIIB is a useful probe to discriminate between neuronal and muscle sodium channels as it exhibits at least a 1000-fold specificity for muscle versus nerve sodium channels. µ-Conotoxin GIIIB selectively blocks Nav1.4 voltage-dependent sodium channels, which are predominantly expressed in muscle, with an affinity close to 20 nM. µ-Conotoxin GIIIB appears to physically occlude the channel pore by binding on site I of the Na+ channel.
µ-conotoxin CnIIIC is a conopeptide that has been isolated from the venom of the marine cone snail Conus consors. µ-conotoxin CnIIIC exhibits a myorelaxing effect through specific blockade of the skeletal muscle Nav1.4 channels (IC50 = 1.4 nM). µ-conotoxin CnIIIC also blocks Nav1.2 channels (1 µM) and mildly Nav1.7. In contrast, Nav1.5 and Nav1.8 are insensitive to the action of the toxin. µ-conotoxin CnIIIC also blocks the α3β2 nicotinic acetylcholine receptor (IC50= 450 nM) and to lesser extents the α7 and α4β2 subtypes. µ-conotoxin CnIIIC completely inhibits twitch tension in isolated mouse hemidiaphragms (IC50 = 150 nM).Contact usYour Email (required) Your Message